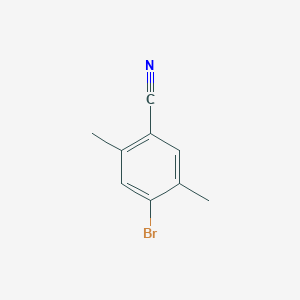

4-Bromo-2,5-dimethylbenzonitrile

Beschreibung

4-Bromo-2,5-dimethylbenzonitrile (C₉H₈BrN) is a brominated aromatic nitrile featuring methyl substituents at the 2- and 5-positions and a nitrile group at the 1-position. The bromine atom enhances electrophilic substitution reactivity, while the methyl groups contribute to hydrophobicity and steric effects. The nitrile group enables participation in nucleophilic reactions, such as hydrolysis to carboxylic acids or reduction to amines .

Eigenschaften

IUPAC Name |

4-bromo-2,5-dimethylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-4-9(10)7(2)3-8(6)5-11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMQTNIFPKVBFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Bromo-2,5-dimethylbenzonitrile can be synthesized from 1,4-dibromo-2,5-dimethylbenzene and copper(I) cyanide. The reaction typically occurs in N,N-dimethylformamide (DMF) as a solvent and requires heating for about 3.5 hours . The yield of this reaction is approximately 38% .

Industrial Production Methods

Industrial production methods for 4-Bromo-2,5-dimethylbenzonitrile are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same starting materials and reaction conditions but is optimized for higher efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2,5-dimethylbenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Substitution: Copper(I) cyanide in DMF for the synthesis of 4-Bromo-2,5-dimethylbenzonitrile.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 4-Bromo-2,5-dimethylbenzoic acid.

Reduction: 4-Bromo-2,5-dimethylbenzylamine.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2,5-dimethylbenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for potential pharmaceutical applications due to its structural similarity to bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Bromo-2,5-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The bromine and nitrile groups play crucial roles in its reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action are still ongoing, but it is known to affect certain biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Substituent and Functional Group Variations

4-Bromo-2,5-difluorobenzonitrile

- Structure : Fluorine atoms replace methyl groups at positions 2 and 3.

- Impact :

- Reactivity : Fluorine's electron-withdrawing nature increases electrophilic substitution resistance compared to methyl groups.

- Solubility : Greater polarity due to fluorine enhances solubility in polar solvents.

- Applications : Used in agrochemical intermediates due to stability under harsh conditions .

5-Bromo-2-hydroxybenzonitrile

- Structure : Hydroxyl group at position 2 instead of methyl.

- Impact :

4-Bromo-3,5-dimethylbenzamide

- Structure : Amide group replaces nitrile.

- Impact :

- Bioavailability : The amide group improves metabolic stability, making it suitable for drug candidates.

- Melting Point : Likely higher than nitrile analogs due to stronger intermolecular hydrogen bonding .

Biologische Aktivität

4-Bromo-2,5-dimethylbenzonitrile (CAS Number: 5757-66-4) is a chemical compound that belongs to the class of substituted benzonitriles. Its structure features a bromine atom and two methyl groups on a benzene ring, which can influence its biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-bromo-2,5-dimethylbenzonitrile is C9H8BrN. The presence of bromine and methyl substituents can affect both the lipophilicity and biological interactions of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C9H8BrN |

| Molecular Weight | 211.07 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 4-bromo-2,5-dimethylbenzonitrile is primarily investigated for its potential as an antiviral agent, particularly against HIV. The compound's mechanism involves the inhibition of viral replication by targeting specific enzymes or proteins essential for the virus's lifecycle. Preliminary studies suggest that it may function as a non-nucleoside reverse transcriptase inhibitor (NNRTI), similar to other compounds in this class.

Case Studies and Research Findings

-

Antiviral Activity :

- In a study focused on synthesizing novel NNRTIs, derivatives of 4-bromo-2,5-dimethylbenzonitrile were evaluated for their activity against wild-type HIV and resistant strains. The results indicated that certain analogs exhibited low nanomolar activity against both wild-type and mutated strains, suggesting a promising antiviral profile .

- Structure-Activity Relationship (SAR) :

-

Inhibition Studies :

- Compounds structurally related to 4-bromo-2,5-dimethylbenzonitrile were screened for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These studies revealed that certain derivatives could inhibit these enzymes effectively, which is relevant for conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

The biological activity of 4-bromo-2,5-dimethylbenzonitrile can be compared with other compounds within its class:

| Compound | Activity Against HIV | AChE Inhibition | Notes |

|---|---|---|---|

| 4-Bromo-2,5-dimethylbenzonitrile | Moderate | Low | Investigated as NNRTI |

| Etravirine | High | None | Established NNRTI |

| 4-Amino-3,5-dimethylbenzonitrile | Low | Moderate | Precursor in synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.